(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide
Description
(2E)-3-(2H-Chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic enamide derivative featuring a chromene (benzopyran) core linked via an α,β-unsaturated carbonyl system to a 2-methoxyphenyl anilide group. This compound belongs to the broader class of cinnamamides and chromene-based derivatives, which are studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The E-configuration of the propenamide linker is critical for maintaining planarity and enabling conjugation, which influences electronic properties and biological interactions .
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-18-9-5-3-7-16(18)20-19(21)11-10-14-12-15-6-2-4-8-17(15)23-13-14/h2-12H,13H2,1H3,(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHRZILUEKGUIM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of suitable precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.
Coupling Reaction: The chromenyl intermediate is then coupled with a prop-2-enamide derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the prop-2-enamide moiety, converting it into corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the chromenyl group.
Reduction: Amines or alcohols derived from the prop-2-enamide moiety.
Substitution: Various substituted derivatives of the methoxyphenyl group.
Scientific Research Applications
Chemistry
(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential pharmacological properties. Chromenes are known for their anti-inflammatory, antioxidant, and anticancer activities, making this compound a candidate for drug discovery and development.
Medicine
The compound’s potential therapeutic applications are of great interest in medicinal chemistry. Researchers are exploring its efficacy in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenyl group is known to interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of molecular interactions and signaling pathways.
Comparison with Similar Compounds
Structural Features
The target compound is compared to structurally related cinnamamides and chromene derivatives (Table 1):
Key Observations :
- The 2-methoxyphenyl group is ortho-substituted, contrasting with meta/para-substituted analogs (e.g., 3,5-bis(CF₃)), which are more common in antimicrobial agents .
Antimicrobial Activity
- Trifluoromethyl Derivatives : Compounds like (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide exhibit submicromolar MIC values (0.15–5.57 µM) against Staphylococcus aureus and MRSA due to enhanced lipophilicity and electron-withdrawing effects .
- Chlorinated Analogs : (2E)-3-(3,4-dichlorophenyl)-N-[4-CF₃-phenyl]prop-2-enamide shows broad-spectrum activity against Mycobacterium tuberculosis and Enterococcus faecalis (MIC 0.2–2.5 µM) .
- Target Compound: Limited direct data are available, but chromene-based derivatives (e.g., coumarins) often display moderate antimicrobial activity. The 2-methoxy group may reduce potency compared to CF₃ or Cl substituents, as ortho-substitution is less favorable for membrane penetration .
Anti-inflammatory Activity
Physicochemical Properties
| Property | Target Compound | (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide | (2E)-3-(3,4-Cl₂-phenyl)-N-[4-CF₃-phenyl]prop-2-enamide |
|---|---|---|---|
| log P (Predicted) | ~3.2 | 5.1 | 4.8 |
| Solubility (µg/mL) | Moderate (aqueous) | Low | Low |
| Electronic σ | Moderate (methoxy) | High (CF₃) | High (Cl, CF₃) |
- Chromene’s oxygen heteroatom may enhance hydrogen-bonding capacity compared to purely aromatic cores .
Structure-Activity Relationships (SAR)
Anilide Substitution :
- Meta/para electron-withdrawing groups (CF₃, Cl) enhance antimicrobial activity but increase cytotoxicity .
- Ortho substituents (e.g., 2-methoxy) favor anti-inflammatory over antimicrobial effects .
Core Structure :
- Chromene/coumarin cores may shift activity toward antioxidant or anticancer pathways compared to phenyl-based cinnamamides .
Linker Configuration :
- The E-configuration is essential for maintaining conjugation and bioactivity; Z-isomers are typically inactive .
Biological Activity
(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is a compound belonging to the class of chromenes, which are known for their diverse biological activities. The unique structure of this compound, featuring a chromenyl group linked to a prop-2-enamide moiety with a methoxyphenyl substituent, positions it as a candidate for various therapeutic applications. This article delves into its biological activities, mechanisms of action, and potential therapeutic implications, supported by data tables and research findings.
1. Anticancer Properties
Research indicates that chromene derivatives exhibit significant anticancer activity. A study highlighted that this compound inhibits cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases, leading to cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Modulation of Bcl-2 and caspases |
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in preclinical models. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 75 |
3. Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
The biological effects of this compound are mediated through several mechanisms:
Binding to Enzymes: It interacts with various enzymes involved in metabolic pathways, potentially inhibiting their activity.
Modulation of Receptors: The compound may influence cellular signaling pathways by modulating receptor activity, particularly those involved in inflammation and apoptosis.
Gene Expression Alteration: It can affect gene expression related to cell survival and proliferation, contributing to its anticancer effects.
Case Studies
-
Study on Anticancer Effects:
A recent study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that this compound could be developed further as an anticancer agent. -
Anti-inflammatory Research:
In an animal model of arthritis, administration of the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
